3-Iodo-4-isopropylbenzoic acid

Overview

Description

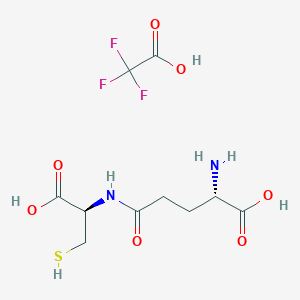

3-Iodo-4-isopropylbenzoic acid is a chemical compound with the molecular formula C10H11IO2 . It has an average mass of 290.098 Da and a monoisotopic mass of 289.980377 Da . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-Iodo-4-isopropylbenzoic acid involves several steps. One method involves the use of lithium hydroxide monohydrate in tetrahydrofuran, methanol, and water at 520℃ . Another method involves a multi-step reaction with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20℃ .Molecular Structure Analysis

The molecular structure of 3-Iodo-4-isopropylbenzoic acid consists of 10 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The InChI key for this compound is YKYRHJJXCOILPA-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 3-Iodo-4-isopropylbenzoic acid are complex and can involve multiple steps. For example, one synthesis method involves a reaction with lithium hydroxide monohydrate, while another involves a multi-step reaction with oxalyl dichloride and N,N-dimethyl-formamide .Physical And Chemical Properties Analysis

3-Iodo-4-isopropylbenzoic acid is a solid at room temperature . It has a molecular weight of 290.1 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

- Benzoic acid and its derivatives are commonly used as food preservatives . They have antibacterial and antifungal properties, which help to prevent the growth of harmful microorganisms in food .

- They can also be used as flavoring agents in food products .

- In the cosmetic and hygiene industry, benzoic acid and its derivatives are used as preservatives . They help to extend the shelf life of products by preventing the growth of bacteria and fungi .

- Some derivatives of benzoic acid have fragrant properties and are used in the perfume industry .

- Benzoic acid and its derivatives are used in the pharmaceutical industry due to their antibacterial and antifungal properties .

- Derivatives of p‐aminobenzoic acid (PABA) have many interesting pharmacological and biological properties, such as AChEIs in the palliative treatment of AD, antimicrobial activity against Gram-positive bacteria, and inhibitory properties against novel antibacterial, antifungal, and antiviral targets .

- Benzoic acid is used as an additive, nucleating agent, intermediate, stabilizer, and/or catalyst in various industries including coolant, solvent, photography, plastic, textiles, pesticide, paper, and dye industries .

- Experimental and theoretical investigations have shown that benzoic acid derivatives can act as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

Food Additives

Cosmetics and Hygiene Products

Pharmaceuticals

Industrial Applications

Corrosion Inhibitors

UV Protective Agents

- Benzoic acid derivatives have been found to have a wide variety of applications in seawater desalination . They can help prevent the corrosion of materials used in desalination processes .

- In the field of photography, benzoic acid can be used as a photographic developer . It helps to reduce silver halides to metallic silver in film, producing a visible image .

- Benzoic acid is used in the textile industry as a mordant in the dyeing process . It helps to bind the dye to the fabric and improve the fastness properties of the dye .

- In the pesticide industry, benzoic acid is used as an intermediate in the synthesis of certain types of pesticides . It can also be used as a preservative in pesticide formulations .

- Benzoic acid is used in the paper industry to prevent the growth of mold, yeast, and other unwanted microorganisms in paper products .

Seawater Desalination

Photography

Textile Industry

Pesticide Industry

Paper Industry

Dye Industry

Safety And Hazards

properties

IUPAC Name |

3-iodo-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYRHJJXCOILPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660774 | |

| Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-isopropylbenzoic acid | |

CAS RN |

99059-64-0 | |

| Record name | 3-Iodo-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)

![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)

![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)

![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)